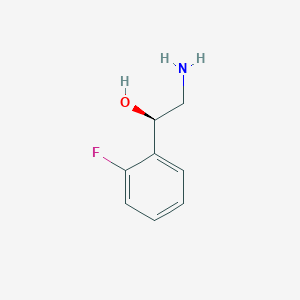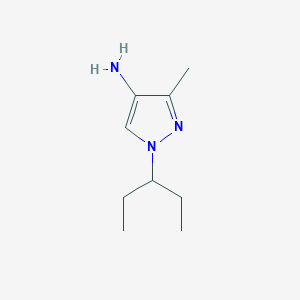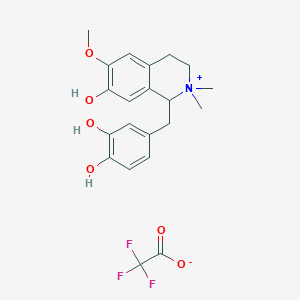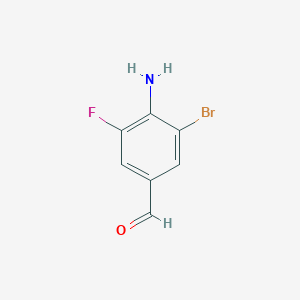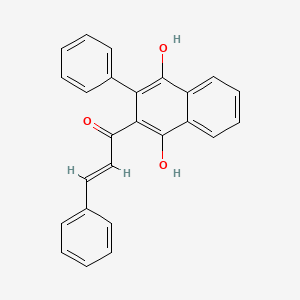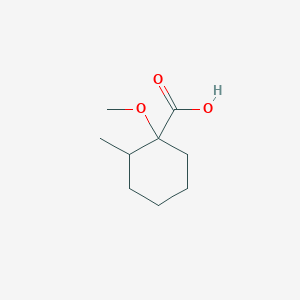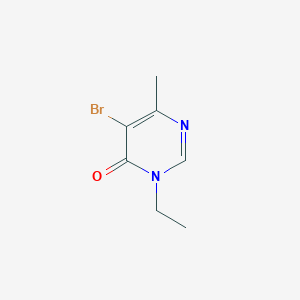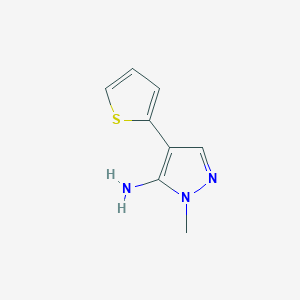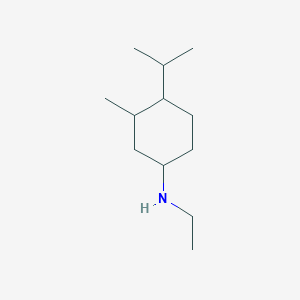![molecular formula C10H10F3NO2 B13077216 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)
3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound features an azetidine ring substituted with a trifluoromethoxyphenyl group, making it a unique and valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol typically involves the reaction of azetidine with a trifluoromethoxyphenyl precursor under specific conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions to introduce the azetidine ring . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The azetidine ring may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol: Similar structure but with a different substitution pattern on the phenyl ring.
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol: Similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H10F3NO2 |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
3-[3-(trifluoromethoxy)phenyl]azetidin-3-ol |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-7(4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2 |
InChI-Schlüssel |
DIIVZLDBSHFFLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C2=CC(=CC=C2)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
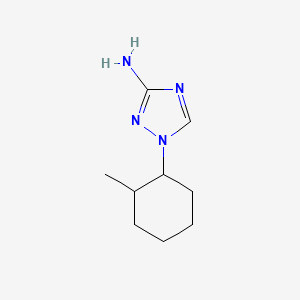
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
